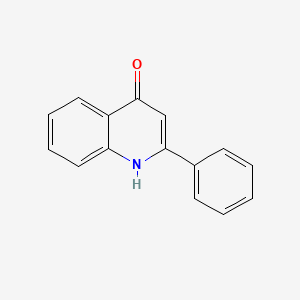

2-Phenylquinolin-4-ol

Description

Structure

3D Structure

Properties

IUPAC Name |

2-phenyl-1H-quinolin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11NO/c17-15-10-14(11-6-2-1-3-7-11)16-13-9-5-4-8-12(13)15/h1-10H,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JGABMVVOXLQCKZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC(=O)C3=CC=CC=C3N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80163869 | |

| Record name | 2-Phenyl-4-oxohydroquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80163869 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

221.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14802-18-7, 1144-20-3 | |

| Record name | 2-Phenyl-4-oxohydroquinoline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014802187 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1144-20-3 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=28866 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Phenyl-4-oxohydroquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80163869 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-phenylquinolin-4-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Technical Guide to the Synthesis of 2-Phenylquinolin-4-ol via the Pfitzinger Reaction

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the synthesis of 2-Phenylquinolin-4-ol, a valuable scaffold in medicinal chemistry, utilizing the Pfitzinger reaction. The document provides a comprehensive overview of the synthetic pathway, including detailed experimental protocols, quantitative data, and a mechanistic exploration of the core reactions.

Introduction

Quinoline derivatives are a prominent class of heterocyclic compounds with a broad spectrum of biological activities, making them privileged structures in drug discovery. Among these, this compound and its precursors have garnered significant interest due to their potential as anticancer, antibacterial, and anti-inflammatory agents. Notably, derivatives of 2-phenylquinoline-4-carboxylic acid have been investigated as inhibitors of histone deacetylases (HDACs), enzymes that play a crucial role in the epigenetic regulation of gene expression.[1][2] Inhibition of HDACs can lead to cell cycle arrest and apoptosis in cancer cells, highlighting the therapeutic potential of this molecular framework.[3][4]

The Pfitzinger reaction, a classic and versatile method, provides an efficient route to substituted quinoline-4-carboxylic acids from isatin and a carbonyl compound. This guide focuses on the synthesis of this compound, which is achieved in a two-step process: the Pfitzinger condensation of isatin with acetophenone to yield 2-phenylquinoline-4-carboxylic acid, followed by a thermal decarboxylation to afford the final product.

Synthetic Pathway Overview

The synthesis of this compound is accomplished through a two-step reaction sequence as illustrated below. The initial step is the Pfitzinger reaction to construct the quinoline core, followed by a decarboxylation step to yield the target 4-hydroxyquinoline.

Caption: Overall synthetic workflow for this compound.

Pfitzinger Reaction: Synthesis of 2-Phenylquinoline-4-carboxylic Acid

The Pfitzinger reaction involves the base-catalyzed condensation of isatin with an α-methylene carbonyl compound, in this case, acetophenone. The reaction proceeds through the initial ring-opening of isatin by the base to form an isatinic acid salt. This is followed by condensation with acetophenone to form an enamine, which then undergoes intramolecular cyclization and dehydration to yield the quinoline-4-carboxylic acid.

Reaction Mechanism

The mechanism of the Pfitzinger reaction is a well-established sequence of steps:

Caption: Mechanism of the Pfitzinger quinoline synthesis.

Experimental Protocol: 2-Phenylquinoline-4-carboxylic Acid

This protocol is adapted from established procedures for the synthesis of 2-phenylquinoline-4-carboxylic acid.[1][5]

Materials:

-

Isatin

-

Acetophenone

-

Potassium Hydroxide (KOH)

-

Ethanol (EtOH)

-

Deionized Water

-

Diethyl ether (Et₂O)

-

Hydrochloric acid (HCl) or Acetic acid (AcOH)

Procedure:

-

Prepare a solution of potassium hydroxide (35 mmol) in 50 mL of 20% aqueous ethanol in a round-bottom flask.[5]

-

To this basic solution, add isatin (14 mmol) and acetophenone (16.5 mmol).[5]

-

Equip the flask with a reflux condenser and stir the reaction mixture at 80-90 °C for 18-36 hours.[5] In some procedures, a 33% aqueous KOH solution is used, and the reaction is refluxed at 85°C for 8 hours.[1]

-

Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

-

Upon completion, cool the mixture to room temperature and remove the ethanol under reduced pressure.

-

Dissolve the resulting residue in a minimum amount of water.

-

Wash the aqueous solution with diethyl ether (2 x 20 mL) to remove any unreacted acetophenone.

-

Cool the aqueous layer in an ice bath and carefully acidify with concentrated HCl or glacial AcOH until a precipitate forms (typically at pH 4-5).

-

Collect the solid precipitate by vacuum filtration.

-

Wash the collected solid thoroughly with cold water to remove inorganic salts.

-

Dry the product, 2-phenylquinoline-4-carboxylic acid, in a vacuum oven.

Quantitative Data: 2-Phenylquinoline-4-carboxylic Acid

| Parameter | Value | Reference |

| Molecular Formula | C₁₆H₁₁NO₂ | [1] |

| Molecular Weight | 249.27 g/mol | Calculated |

| Appearance | Off-white to yellow solid | [1][5] |

| Melting Point | 212-213 °C | [5] |

| Yield | 35-74% | [1][5] |

| ¹H NMR (DMSO-d₆) | δ 7.55 (br s, 3H), 7.69 (t, J = 8.4 Hz, 1H), 7.84 (t, J = 8.4 Hz, 1H), 8.16 (d, J = 8.6 Hz, 1H), 8.28 (d, J = 8.8 Hz, 2H), 8.46 (s, 1H), 8.65 (d, J = 8.6 Hz, 1H), 14.03 (br s, 1H) | [5] |

| HRMS (M+H)⁺ | Calculated: 250.0817, Found: 250.0818 | [1] |

Decarboxylation: Synthesis of this compound

The final step in the synthesis of this compound is the thermal decarboxylation of the intermediate carboxylic acid. This is typically achieved by heating the compound in a high-boiling point solvent.

General Experimental Protocol: this compound

This is a general protocol for the thermal decarboxylation of quinoline-4-carboxylic acids. The optimal temperature and reaction time may require optimization for this specific substrate.

Materials:

-

2-Phenylquinoline-4-carboxylic acid

-

High-boiling point solvent (e.g., Diphenyl ether, Dowtherm A)

Procedure:

-

Place the 2-phenylquinoline-4-carboxylic acid (1 equivalent) in a round-bottom flask equipped with a reflux condenser.

-

Add a high-boiling point solvent, such as diphenyl ether, sufficient to create a slurry that can be effectively stirred.

-

Heat the mixture to a high temperature (typically 240-260 °C) under an inert atmosphere (e.g., Nitrogen or Argon).

-

Monitor the reaction for the cessation of CO₂ evolution.

-

Cool the reaction mixture to room temperature, which should cause the product to precipitate.

-

Add a non-polar solvent like hexane or petroleum ether to dilute the reaction solvent and further precipitate the product.

-

Collect the solid product by vacuum filtration.

-

Wash the product with the non-polar solvent to remove the high-boiling point solvent.

-

Recrystallize the crude product from a suitable solvent (e.g., ethanol, DMF/water) to obtain pure this compound.

Quantitative Data: this compound

| Parameter | Value | Reference |

| Molecular Formula | C₁₅H₁₁NO | |

| Molecular Weight | 221.26 g/mol | Calculated |

| Appearance | White solid | |

| Melting Point | 242-244 °C | |

| Yield | Not explicitly reported, requires optimization | |

| ¹H NMR (DMSO-d₆) | δ 11.72 (s, 1H), 8.10 (dd, J = 8.1, 1.1 Hz, 1H), 7.83 (dd, J = 6.6, 2.9 Hz, 2H), 7.77 (d, J = 8.3 Hz, 1H), 7.70 – 7.64 (m, 1H), 7.63 – 7.55 (m, 3H), 7.34 (t, J = 7.2 Hz, 1H), 6.34 (s, 1H) | |

| ¹³C NMR (DMSO-d₆) | δ 176.92, 149.98, 140.50, 134.21, 131.80, 130.44, 128.99, 127.41, 124.86, 124.71, 123.24, 118.71, 107.32 | |

| HRMS (M+H)⁺ | Calculated: 222.0919, Found: 222.0917 |

Application in Drug Development: Histone Deacetylase (HDAC) Inhibition

Derivatives of 2-phenylquinoline-4-carboxylic acid have been identified as potential inhibitors of histone deacetylases (HDACs). HDACs are enzymes that remove acetyl groups from lysine residues on histones, leading to a more condensed chromatin structure and transcriptional repression. In many cancers, HDACs are overexpressed, contributing to the silencing of tumor suppressor genes.

Inhibition of HDACs by compounds such as 2-phenylquinoline derivatives can restore the acetylation of histones, leading to a more open chromatin structure and the re-expression of silenced tumor suppressor genes. This can induce cell cycle arrest, typically at the G1/S or G2/M phase, and promote apoptosis (programmed cell death) in cancer cells.[3][4][6]

Signaling Pathway of HDAC Inhibition

The following diagram illustrates the general mechanism of action for an HDAC inhibitor.

Caption: HDAC inhibition pathway leading to anticancer effects.

Conclusion

The Pfitzinger reaction provides a reliable and adaptable method for the synthesis of 2-phenylquinoline-4-carboxylic acid, a key intermediate for the production of this compound. This technical guide offers detailed protocols and data to aid researchers in the synthesis and further investigation of this important class of compounds. The potential of 2-phenylquinoline derivatives as HDAC inhibitors underscores their significance in the ongoing development of novel anticancer therapeutics. Further optimization of the decarboxylation step and exploration of the structure-activity relationships of this compound derivatives are promising avenues for future research.

References

- 1. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]

- 2. Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Histone deacetylase inhibitors: molecular mechanisms of action and clinical trials as anti-cancer drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Histone deacetylase inhibitors and cell death - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. mdpi.com [mdpi.com]

A Technical Guide to the Friedländer Synthesis of 2-Phenylquinolin-4-ol Derivatives

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the Friedländer synthesis, a cornerstone reaction in heterocyclic chemistry, with a specific focus on its application and variations for preparing 2-phenylquinolin-4-ol derivatives. These scaffolds are of significant interest in medicinal chemistry and drug development due to their prevalence in pharmacologically active compounds.[1] This document details the reaction mechanisms, optimized protocols, catalytic strategies, and quantitative data to support advanced research and synthesis endeavors.

Core Principles and Reaction Mechanism

The Friedländer synthesis is a versatile and straightforward method for constructing the quinoline ring system.[2] The classical reaction involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group, typically catalyzed by an acid or a base.[3][4][5] The reaction proceeds with high atom economy, making it an efficient synthetic route.[1]

Two primary mechanisms are proposed for the Friedländer synthesis:[6]

-

Aldol-First Pathway: The reaction initiates with an aldol condensation between the two carbonyl-containing starting materials. The resulting aldol adduct then undergoes cyclization via imine formation, followed by dehydration to yield the quinoline product.

-

Schiff Base-First Pathway: Alternatively, the reaction can begin with the formation of a Schiff base (imine) between the 2-aminoaryl ketone/aldehyde and the α-methylene ketone. This intermediate then undergoes an intramolecular aldol-type condensation and subsequent dehydration to form the final quinoline ring.

Caption: The two proposed mechanisms for the Friedländer quinoline synthesis.

Synthesis of this compound Derivatives: The Pfitzinger Variation

While the direct Friedländer condensation can be used, the synthesis of quinolin-4-ol derivatives often employs specific variations of the reaction. The Pfitzinger reaction, which condenses an isatin with a carbonyl compound under basic conditions, is a highly effective method for producing quinoline-4-carboxylic acids.[2] These intermediates can then be readily decarboxylated to yield the desired quinolin-4-ol derivatives.

This section details a proven two-step pathway to synthesize 6-Chloro-2-phenylquinolin-4-ol, a representative member of this class.[7]

Caption: Experimental workflow for the synthesis of a this compound derivative.

Experimental Protocols

The following protocols provide detailed methodologies for the synthesis of quinoline derivatives.

Protocol 1: Pfitzinger Synthesis of 6-Chloro-2-phenylquinoline-4-carboxylic acid [7]

-

Materials: 5-Chloroisatin, Acetophenone, Potassium Hydroxide (KOH), Ethanol, Deionized Water.

-

Procedure:

-

Prepare a 20% aqueous ethanol solution.

-

In a round-bottom flask, dissolve potassium hydroxide (35 mmol) in 50 mL of the aqueous ethanol solution.

-

Add 5-chloroisatin (14 mmol) and acetophenone (16.5 mmol) to the basic solution.

-

Equip the flask with a reflux condenser and stir the reaction mixture at 80-90 °C for 18-36 hours.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, cool the mixture, and acidify with hydrochloric acid or acetic acid to precipitate the product.

-

Collect the solid product by vacuum filtration, wash with water, and dry.

-

Protocol 2: Decarboxylation to 6-Chloro-2-phenylquinolin-4-ol [7]

-

Materials: 6-Chloro-2-phenylquinoline-4-carboxylic acid, High-boiling point solvent (e.g., Diphenyl ether).

-

Procedure:

-

Place the 6-chloro-2-phenylquinoline-4-carboxylic acid (1 equivalent) in a round-bottom flask equipped with a reflux condenser.

-

Add a sufficient amount of a high-boiling point solvent (e.g., diphenyl ether) to create a stirrable slurry.

-

Heat the mixture to 240-260 °C under an inert atmosphere (e.g., Nitrogen).

-

Maintain the temperature until gas evolution (CO₂) ceases, indicating the completion of the reaction.

-

Cool the reaction mixture. The product often precipitates. Dilute with a non-polar solvent like hexanes to aid precipitation.

-

Collect the solid product by vacuum filtration and wash thoroughly with the non-polar solvent.

-

Recrystallize the crude product from a suitable solvent (e.g., ethanol, DMF/water) to obtain the pure 6-Chloro-2-phenylquinolin-4-ol.

-

Protocol 3: General Iodine-Catalyzed Friedländer Synthesis [8]

-

Materials: 2-Aminoaryl ketone (e.g., 2-aminobenzophenone), active methylene compound (e.g., ethyl acetoacetate), molecular iodine (I₂).

-

Procedure:

-

To a mixture of the 2-aminoaryl ketone (1.0 mmol) and the active methylene compound (1.2 mmol), add molecular iodine (10 mol%).

-

Heat the reaction mixture at 80-100 °C.

-

Monitor the reaction progress by TLC.

-

Upon completion, cool the reaction mixture to room temperature.

-

Dissolve the mixture in ethyl acetate and wash with a saturated aqueous solution of Na₂S₂O₃ to remove the iodine.

-

Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography.

-

Catalysis and Reaction Optimization

The efficiency, yield, and selectivity of the Friedländer synthesis can be significantly enhanced through various catalytic strategies and reaction conditions.[2] Innovations include the use of Lewis acids, heterogeneous catalysts, and modern energy sources like microwave irradiation, which can dramatically reduce reaction times and improve the environmental profile of the synthesis.[2][9]

Caption: Overview of catalytic systems for the Friedländer synthesis.

Data Presentation: Reaction Conditions and Yields

The tables below summarize quantitative data from various published procedures, offering a comparative overview of different synthetic approaches.

Table 1: Comparison of Various Friedländer Synthesis Conditions

| Starting Materials | Catalyst (mol%) | Solvent | Temp (°C) | Time | Yield (%) | Reference |

| 2-Aminobenzophenone + Ethyl acetoacetate | ZrCl₄ (10) | EtOH/H₂O (1:1) | 60 | - | - | [1] |

| 2-Aminobenzophenone + Acetylacetone | CuBTC (5) | Toluene | 100 | 2 h | - | [1] |

| 2-Aminoaryl ketone + Active methylene compound | Iodine (10) | - | 80-100 | - | - | [8] |

| 2-Aminophenylketone + Cyclic ketone | Acetic Acid | Acetic Acid | 160 (MW) | 5 min | Excellent | [9] |

| 2-Aminobenzaldehyde + Ketone | Li⁺-montmorillonite | Solvent-free | 100 | 0.5-2 h | up to 96 | [2] |

| 2-Aminobenzaldehyde + Ketone | [Hbim]BF₄ | Solvent-free | 100 | 3-6 h | 93 | [2] |

| 2-Aminobenzaldehyde + Ketone | None | Water | 70 | 3 h | up to 97 | [10] |

Note: "-" indicates data not specified in the cited abstract/protocol.

Table 2: Quantitative Data for the Synthesis of 6-Chloro-2-phenylquinolin-4-ol [7]

| Step | Reactant 1 (mmol) | Reactant 2 (mmol) | Reagent (mmol) | Product |

| 1. Pfitzinger Rxn | 5-Chloroisatin (14) | Acetophenone (16.5) | KOH (35) | 6-Chloro-2-phenylquinoline-4-carboxylic acid |

| 2. Decarboxylation | Intermediate (1 equiv) | - | - | 6-Chloro-2-phenylquinolin-4-ol |

Note: Yields for these steps are variable and depend on precise reaction and purification conditions.

Conclusion

The Friedländer synthesis and its related variations, such as the Pfitzinger reaction, remain indispensable tools for the synthesis of quinoline derivatives. By leveraging a diverse array of modern catalysts, solvent conditions, and energy sources, researchers can efficiently access complex molecules like 2-phenylquinolin-4-ols. The protocols and data presented in this guide offer a robust foundation for the development of novel compounds for applications in medicinal chemistry and materials science, providing reliable pathways to these valuable heterocyclic scaffolds.

References

- 1. benchchem.com [benchchem.com]

- 2. Different catalytic approaches of Friedländer synthesis of quinolines - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Friedlaender Synthesis [organic-chemistry.org]

- 4. alfa-chemistry.com [alfa-chemistry.com]

- 5. jk-sci.com [jk-sci.com]

- 6. Friedländer synthesis - Wikipedia [en.wikipedia.org]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. Rapid and Efficient Microwave-Assisted Friedländer Quinoline Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Synthesis of Quinolines via Friedländer Reaction in Water and under Catalyst-Free Conditions [organic-chemistry.org]

The Gould-Jacobs Reaction: A Comprehensive Technical Guide to 4-Hydroxyquinoline Synthesis

For Researchers, Scientists, and Drug Development Professionals

The Gould-Jacobs reaction, a cornerstone in heterocyclic chemistry, provides a robust and versatile pathway for the synthesis of 4-hydroxyquinolines and their derivatives. First reported by R. Gordon Gould and W. A. Jacobs in 1939, this reaction has since become indispensable in the field of medicinal chemistry and drug development. The 4-hydroxyquinoline scaffold is a privileged structure present in a wide array of pharmacologically active compounds, including antibiotics, antimalarials, and anti-inflammatory agents.[1][2]

This technical guide offers an in-depth exploration of the Gould-Jacobs reaction, encompassing its underlying mechanism, modern and classical experimental protocols, quantitative data, and applications in the pharmaceutical industry.

Core Reaction Principles and Mechanism

The Gould-Jacobs reaction is a multi-step synthesis that begins with the condensation of an aniline with an alkoxymethylenemalonate ester, typically diethyl ethoxymethylenemalonate (DEEM). This is followed by a high-temperature intramolecular cyclization, subsequent saponification of the resulting ester, and finally, decarboxylation to yield the desired 4-hydroxyquinoline.[1][3] The reaction is particularly effective for anilines bearing electron-donating groups at the meta-position.[3]

The reaction proceeds through the following key stages:

-

Condensation: The synthesis is initiated by a nucleophilic attack of the aniline's amino group on the electron-deficient double bond of the alkoxymethylenemalonate ester. This is followed by the elimination of an alcohol molecule (e.g., ethanol) to form a stable anilidomethylenemalonate intermediate.[3]

-

Thermal Cyclization: This crucial step requires significant thermal energy, typically above 250 °C, to facilitate a 6-electron electrocyclization.[4] This intramolecular reaction results in the formation of the quinoline ring system. This high energy barrier can be overcome using conventional heating in high-boiling point solvents or, more efficiently, through microwave irradiation.

-

Saponification: The resulting ethyl 4-hydroxyquinoline-3-carboxylate is then subjected to basic hydrolysis (saponification), typically using sodium hydroxide, to convert the ester group into a carboxylic acid.[3]

-

Decarboxylation: The final step involves the decarboxylation of the quinoline-3-carboxylic acid, usually by heating, to yield the 4-hydroxyquinoline product.[3]

Quantitative Data Presentation

The efficiency of the Gould-Jacobs reaction is highly dependent on the reaction conditions, including temperature, reaction time, and the nature of the aniline substrate. The following tables summarize quantitative data from various studies, comparing classical and microwave-assisted methods.

Table 1: Comparison of Microwave Conditions for the Reaction of Aniline and Diethyl Ethoxymethylenemalonate (DEEM) [5]

| Entry | Temperature (°C) | Time (min) | Pressure (bar) | Isolated Yield (%) |

| 1 | 250 | 1 | 10 | 1 |

| 2 | 300 | 1 | 20 | 37 |

| 3 | 250 | 20 | 12 | 10 |

| 4 | 300 | 20 | 24 | 28 |

| 5 | 300 | 5 | 22 | 47 |

Analysis: The data indicates that higher temperatures are crucial for the intramolecular cyclization. At 250 °C, even after 20 minutes, the product yield remains low. Increasing the temperature to 300 °C significantly improves the yield. However, prolonged reaction times at high temperatures can lead to product degradation. An optimal condition was found to be 300 °C for 5 minutes, providing the highest isolated yield of 47%.[4]

Table 2: Comparison of Classical and Microwave-Assisted Synthesis of 3-Acetyl-4-hydroxyquinoline Derivatives [2][6]

| Aryl Amine | Classical Method (Yield %) | Microwave Method (Yield %) |

| 3-Chloroaniline | 65 | 85 |

| 4-Bromoaniline | 62 | 82 |

| 4-Methylaniline | 70 | 90 |

| 4-Methoxyaniline | 72 | 92 |

| 4-Nitroaniline | 55 | 75 |

Analysis: Microwave irradiation consistently provides higher yields in shorter reaction times compared to classical heating methods for the synthesis of various substituted 3-acetyl-4-hydroxyquinolines.

Experimental Protocols

This section provides detailed methodologies for both classical thermal and modern microwave-assisted Gould-Jacobs reactions.

Protocol 1: Classical High-Temperature Synthesis

This protocol utilizes a high-boiling inert solvent to achieve the necessary temperature for cyclization.

Step 1: Condensation

-

In a round-bottom flask, combine the aniline (1.0 eq) and diethyl ethoxymethylenemalonate (1.0-1.2 eq).

-

Heat the mixture at 100-130 °C for 1-2 hours. The reaction can be monitored by TLC to confirm the formation of the anilidomethylenemalonate intermediate.

-

Remove the ethanol byproduct under reduced pressure. The crude intermediate can be used directly in the next step or purified by recrystallization.[4]

Step 2: Thermal Cyclization

-

Dissolve the anilidomethylenemalonate intermediate in a high-boiling solvent such as diphenyl ether or Dowtherm A (approximately 5-10 mL per gram of intermediate) in a reaction flask equipped with a reflux condenser.[4]

-

Heat the solution to a vigorous reflux (typically around 250 °C) for 30-60 minutes.[4]

-

Cool the reaction mixture to room temperature, which should cause the ethyl 4-hydroxyquinoline-3-carboxylate product to precipitate.[4]

-

Add a non-polar solvent like cyclohexane or hexane to further facilitate precipitation.[4]

-

Collect the solid by filtration, wash with the non-polar solvent, and dry.

Step 3: Saponification

-

Suspend the dried ethyl 4-hydroxyquinoline-3-carboxylate in an aqueous solution of sodium hydroxide (e.g., 10% w/v).

-

Heat the mixture to reflux for 1-2 hours until the hydrolysis is complete (monitored by TLC).[4]

-

Cool the reaction mixture and acidify with concentrated hydrochloric acid to precipitate the 4-hydroxyquinoline-3-carboxylic acid.

-

Collect the solid by filtration, wash with cold water, and dry.[4]

Step 4: Decarboxylation

-

Place the dried 4-hydroxyquinoline-3-carboxylic acid in a suitable flask.

-

Heat the solid above its melting point (typically 200-250 °C) until the evolution of carbon dioxide ceases.[4]

-

The resulting solid is the 4-hydroxyquinoline product.

Protocol 2: Microwave-Assisted Synthesis

This protocol offers a more rapid and often higher-yielding alternative to the classical method.

Step 1: Condensation and Cyclization (One-Pot)

-

In a 2.5 mL microwave vial equipped with a magnetic stirring bar, add the aniline (e.g., 0.16 mL, 2.0 mmol) and diethyl ethoxymethylenemalonate (e.g., 1.21 mL, 6.0 mmol). The excess DEEM can serve as both a reagent and a solvent.[5]

-

Seal the vial and place it in a microwave reactor.

-

Heat the mixture to the desired temperature (e.g., 300 °C) and hold for the specified time (e.g., 5 minutes), as determined by optimization experiments (see Table 1).[5]

-

After the reaction is complete, cool the vial to room temperature. A precipitate of the ethyl 4-hydroxyquinoline-3-carboxylate should form.

-

Filter the solid product and wash it with ice-cold acetonitrile (3 mL).[5]

-

Dry the resulting solid under vacuum. The product can be analyzed by HPLC-MS to determine purity and confirm its identity.[5]

Steps 3 & 4 (Saponification and Decarboxylation): Follow the same procedure as described in Protocol 1.

Applications in Drug Development

The 4-hydroxyquinoline core synthesized via the Gould-Jacobs reaction is a key structural motif in numerous pharmaceuticals. Its versatility allows for further functionalization to develop a wide range of therapeutic agents.

-

Quinolone Antibiotics: Many broad-spectrum antibiotics are based on the quinolone scaffold. The Gould-Jacobs reaction provides a direct route to key intermediates for drugs like rosoxacin, oxolinic acid, and droxacin.[1]

-

Antimalarial Drugs: The synthesis of 4,7-dichloroquinoline, a crucial precursor for several antimalarial agents such as chloroquine, relies on the Gould-Jacobs reaction.[1]

-

Anti-inflammatory Drugs: The non-steroidal anti-inflammatory drugs (NSAIDs) floctafenine and glafenine are synthesized using this reaction.[1]

-

Other Therapeutic Areas: The versatility of the quinoline scaffold means that compounds synthesized via the Gould-Jacobs reaction are continuously explored for a range of other therapeutic applications, including as anticancer, antiviral, and central benzodiazepine receptor (BZR) antagonist agents.[1]

Conclusion

The Gould-Jacobs reaction remains a highly relevant and powerful tool for the synthesis of 4-hydroxyquinolines. While the classical protocol is robust, modern advancements, particularly the use of microwave-assisted synthesis, have made this reaction more efficient and amenable to high-throughput synthesis, which is crucial in the context of modern drug discovery and development. The detailed protocols and data presented in this guide provide a comprehensive resource for researchers and scientists working in synthetic and medicinal chemistry, enabling them to leverage this important reaction for the development of novel therapeutic agents.

References

An In-depth Technical Guide on the Physicochemical Properties of 2-Phenylquinolin-4-ol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and potential biological activities of 2-Phenylquinolin-4-ol. The information is intended to support research and development efforts in medicinal chemistry and drug discovery.

Chemical Identity and Properties

This compound, also known by its tautomeric form 2-phenyl-1H-quinolin-4-one, is a heterocyclic organic compound.[1] Its chemical structure consists of a quinoline core substituted with a phenyl group at position 2 and a hydroxyl group at position 4.

Table 1: Chemical Identifiers and Molecular Properties

| Identifier | Value | Reference |

| IUPAC Name | 2-phenyl-1H-quinolin-4-one | [1] |

| Synonyms | This compound, 2-phenyl-4-quinolinol, 4-hydroxy-2-phenylquinoline | [1][2] |

| CAS Number | 1144-20-3 | [2][3] |

| Chemical Formula | C15H11NO | [2][3][4] |

| Molecular Weight | 221.25 g/mol | [1][3] |

| MDL Number | MFCD00160565 | [3][4] |

| InChI Key | JGABMVVOXLQCKZ-UHFFFAOYSA-N | [5] |

| SMILES | c1ccc(cc1)c1cc(c2ccccc2n1)O | [5] |

Table 2: Physicochemical Data

| Property | Value | Reference |

| Melting Point | 253 °C | [6] |

| Boiling Point | 385.256 °C at 760 mmHg | [3][6] |

| logP | 3.6 - 3.74 | [5][6] |

| pKa (Predicted) | 4.18 ± 0.40 | [6] |

| Solubility | Slightly soluble in DMSO and Methanol; Insoluble in water. | [6] |

| Hydrogen Bond Donors | 1 | [1][5] |

| Hydrogen Bond Acceptors | 2 | [1][5] |

| Polar Surface Area | 24.85 Ų | [5] |

| Vapor Pressure | 3.86E-06 mmHg at 25°C | [6] |

| Density | 1.201 g/cm³ | [6] |

| Refractive Index | 1.634 | [6] |

Experimental Protocols

Detailed methodologies for the synthesis and biological evaluation of quinoline derivatives are crucial for reproducible research.

The Gould-Jacobs reaction is a common and effective method for synthesizing 4-hydroxyquinoline derivatives.[7] It involves the condensation of an aniline with an alkoxymethylenemalonic ester, followed by thermal cyclization.

Materials:

-

Aniline

-

Diethyl ethoxymethylenemalonate (DEEM)

-

High-boiling point solvent (e.g., Dowtherm A, diphenyl ether)

-

Ethanol

-

Sodium hydroxide (NaOH)

-

Hydrochloric acid (HCl)

Procedure:

-

Condensation: In a round-bottom flask, combine aniline (1 equivalent) and diethyl ethoxymethylenemalonate (1.1 equivalents). Heat the mixture at 100-120°C for 1-2 hours. The progress of the reaction can be monitored by Thin-Layer Chromatography (TLC).

-

Cyclization: Add the intermediate from the previous step to a high-boiling point solvent like Dowtherm A. Heat the mixture to approximately 240-260°C. This high temperature facilitates the cyclization to form the ethyl ester of 2-phenylquinoline-4-carboxylic acid.

-

Hydrolysis (Saponification): Cool the reaction mixture and add a solution of sodium hydroxide in aqueous ethanol. Reflux the mixture to hydrolyze the ester to the corresponding carboxylic acid.

-

Decarboxylation: After hydrolysis, acidify the mixture with hydrochloric acid to precipitate the 2-phenylquinoline-4-carboxylic acid. Isolate the solid and heat it above its melting point until the evolution of carbon dioxide ceases. This final step yields this compound.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent such as ethanol or a DMF/water mixture.

The MTT assay is a colorimetric method used to assess cell viability and the cytotoxic potential of a compound.[8]

Materials:

-

96-well plates

-

This compound

-

Vehicle control (e.g., DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization buffer (e.g., acidified isopropanol)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.[7][8]

-

Compound Treatment: Treat the cells with various concentrations of this compound (e.g., 0.1, 1, 10, 50, 100 µM) and a vehicle control for 48-72 hours.[7]

-

MTT Addition: Add MTT solution to each well and incubate for a few hours. Viable cells with active metabolism will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Add a solubilization buffer to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the solution at 570 nm using a microplate reader.[7]

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Potential Biological Activity and Signaling Pathways

While specific signaling pathways for this compound are not extensively documented, the broader class of quinoline derivatives is known for a wide range of biological activities, particularly as anticancer agents.[8][9] Their mechanisms of action often involve the inhibition of critical enzymes in cancer cell signaling.

Derivatives of 2-phenylquinoline-4-carboxylic acid have been identified as novel inhibitors of histone deacetylases (HDACs), with some showing selectivity for HDAC3.[10] Inhibition of HDACs is a validated strategy in cancer therapy, leading to cell cycle arrest and apoptosis.[10] The quinoline scaffold is a key feature in several antimicrobial drugs, and its derivatives are frequently screened for antibacterial and antifungal properties.[8]

Visualizations

The following diagrams illustrate the experimental workflow for the synthesis of this compound and a typical cytotoxicity assay.

Caption: Workflow for the synthesis of this compound.

Caption: Experimental workflow for a cell viability (MTT) assay.

References

- 1. 2-Phenyl-4-oxohydroquinoline | C15H11NO | CID 161091 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | CAS 1144-20-3 | Chemical-Suppliers [chemical-suppliers.eu]

- 3. CAS 1144-20-3 | this compound - Synblock [synblock.com]

- 4. appchemical.com [appchemical.com]

- 5. Compound this compound - Chemdiv [chemdiv.com]

- 6. lookchem.com [lookchem.com]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. Synthesis and biological evaluation of novel 2-morpholino-4-anilinoquinoline derivatives as antitumor agents against HepG2 cell line - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Frontiers | Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors [frontiersin.org]

2-Phenylquinolin-4-ol solubility in organic solvents

An In-depth Technical Guide on the Solubility of 2-Phenylquinolin-4-ol in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide addresses the solubility of this compound, a heterocyclic compound of interest in various research and development fields. A comprehensive review of publicly available literature indicates a lack of specific quantitative solubility data for this compound in common organic solvents. Consequently, this document provides a detailed, standardized experimental protocol for the accurate determination of its thermodynamic solubility. Furthermore, a qualitative analysis of its expected solubility based on its physicochemical properties and the behavior of structurally similar compounds is presented. This guide is intended to be a practical resource for researchers, enabling them to generate reliable solubility data and to better understand the compound's behavior in solution.

Introduction

Compound Properties

A summary of the general properties of this compound is provided in Table 1.

Table 1: General Properties of this compound

| Property | Value | Source(s) |

| Molecular Formula | C₁₅H₁₁NO | [4][5][6][7] |

| Molecular Weight | 221.25 g/mol | [4][5][7] |

| CAS Number | 1144-20-3 | [5][6][7] |

| Appearance | Solid | [8] |

| XLogP3 | 3.2 - 3.8 | [4][9][10] |

| Hydrogen Bond Donor Count | 1 | [4][10] |

| Hydrogen Bond Acceptor Count | 2 | [4][10] |

Qualitative Solubility Analysis

While quantitative data is scarce, the molecular structure of this compound allows for an inferred qualitative assessment of its solubility. The high XLogP3 value indicates that the compound is lipophilic, suggesting it has low solubility in aqueous solutions and would require organic solvents for dissolution.[9] Structurally related compounds, such as other quinoline derivatives, are generally described as having good solubility in organic solvents and being slightly soluble in water.[11]

For instance, 2-phenylquinoline is noted for its good solubility in organic solvents.[11] The presence of the polar hydroxyl (-OH) group in this compound may slightly increase its polarity compared to the parent 2-phenylquinoline.[11] Due to its lipophilic nature, Dimethyl Sulfoxide (DMSO) is a commonly recommended initial solvent for similar quinoline derivatives.[9] Other organic solvents such as ethanol, methanol, or N,N-dimethylformamide (DMF) can also be considered.[9]

Experimental Determination of Solubility

In the absence of published data, a standardized and widely accepted protocol for determining the thermodynamic solubility of a solid compound is the shake-flask method.[11][12] This method is considered the "gold standard" for its reliability in establishing equilibrium solubility.[11][12]

Principle of the Shake-Flask Method

The shake-flask method is based on achieving a thermodynamic equilibrium between the solid state of the compound and its dissolved state in a specific solvent at a controlled temperature.[11] An excess of the solid compound is agitated in the solvent for a sufficient period to ensure the solution becomes saturated.[11][12] Subsequent separation of the undissolved solid from the saturated solution allows for the determination of the compound's concentration, which represents its thermodynamic solubility.[11]

Detailed Experimental Protocol

Objective: To determine the thermodynamic equilibrium solubility of this compound in a given organic solvent.

Materials:

-

This compound (solid)

-

Selected organic solvent(s) (e.g., DMSO, ethanol, methanol, acetonitrile, etc.)

-

Vials with screw caps

-

Temperature-controlled shaker or water bath

-

Syringes and syringe filters (e.g., 0.22 µm PTFE)

-

Analytical balance

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis Spectrophotometer

Procedure:

-

Preparation:

-

Equilibration:

-

Place the vial in a temperature-controlled shaker or water bath set to the desired temperature (e.g., 25 °C / 298.15 K).

-

Agitate the mixture for a sufficient duration to reach equilibrium. This can range from 24 to 72 hours, and the optimal time should be determined experimentally.

-

-

Sample Collection and Preparation:

-

Once equilibrium is reached, allow the vial to stand undisturbed at the constant temperature for several hours to let the excess solid settle.[3]

-

Carefully withdraw an aliquot of the clear supernatant using a syringe.[11]

-

To remove any remaining solid particles, filter the collected supernatant through a syringe filter into a clean vial.[11]

-

-

Quantification:

-

Prepare a series of standard solutions of this compound with known concentrations in the same solvent.[11]

-

Analyze the filtered supernatant and the standard solutions using a validated analytical method, such as HPLC or UV-Vis spectrophotometry. An HPLC method is often preferred as it can also detect any potential degradation of the compound.[11]

-

Construct a calibration curve from the data of the standard solutions.

-

Determine the concentration of the compound in the supernatant by interpolating its analytical response on the calibration curve. This concentration represents the thermodynamic solubility.[11]

-

-

Data Reporting:

-

Express the solubility in appropriate units, such as mg/mL, g/L, or mol/L.

-

Report the temperature at which the measurement was performed.

-

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the experimental determination of solubility using the shake-flask method.

Caption: Workflow for thermodynamic solubility determination.

Data Presentation

As specific quantitative solubility data for this compound is not currently available in the literature, Table 2 is provided as a template for researchers to populate with their experimentally determined values.

Table 2: Experimentally Determined Solubility of this compound at 25°C (298.15 K)

| Solvent | Dielectric Constant | Solubility (mg/mL) | Solubility (mol/L) |

| Alcohols | |||

| Methanol | 32.7 | ||

| Ethanol | 24.5 | ||

| Isopropanol | 19.9 | ||

| Ketones | |||

| Acetone | 20.7 | ||

| Esters | |||

| Ethyl Acetate | 6.0 | ||

| Ethers | |||

| Tetrahydrofuran (THF) | 7.6 | ||

| Aprotic Polar Solvents | |||

| Dimethyl Sulfoxide (DMSO) | 46.7 | ||

| N,N-Dimethylformamide (DMF) | 36.7 | ||

| Acetonitrile | 37.5 | ||

| Non-polar Solvents | |||

| Toluene | 2.4 | ||

| Hexane | 1.9 |

Conclusion

This technical guide provides a comprehensive overview of the solubility of this compound for researchers, scientists, and drug development professionals. While quantitative data is not currently available in the public domain, this guide offers a qualitative assessment of its expected solubility and, most importantly, a detailed, standardized protocol for its experimental determination using the shake-flask method. The provided workflow and data table template are intended to facilitate the generation of accurate and reproducible solubility data, which is essential for advancing research and development involving this compound.

References

- 1. Design, Synthesis and Antibacterial Evaluation of Some New 2-Phenyl-quinoline-4-carboxylic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. chemimpex.com [chemimpex.com]

- 3. benchchem.com [benchchem.com]

- 4. Compound this compound - Chemdiv [chemdiv.com]

- 5. CAS 1144-20-3 | this compound - Synblock [synblock.com]

- 6. This compound | CAS 1144-20-3 | Chemical-Suppliers [chemical-suppliers.eu]

- 7. appchemical.com [appchemical.com]

- 8. This compound 1144-20-3, CasNo.1144-20-3 Hunan Russell Chemicals Technology Co.,Ltd China (Mainland) [russell.lookchem.com]

- 9. benchchem.com [benchchem.com]

- 10. 2-Phenyl-4-oxohydroquinoline | C15H11NO | CID 161091 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. benchchem.com [benchchem.com]

- 12. Physics-Based Solubility Prediction for Organic Molecules - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the ¹H and ¹³C NMR Characterization of 2-Phenylquinolin-4-ol

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This guide provides a detailed technical overview of the nuclear magnetic resonance (NMR) spectroscopy characterization of 2-Phenylquinolin-4-ol. It includes comprehensive data tables, experimental protocols, and visualizations to aid in the structural elucidation and verification of this compound. It is important to note that this compound exists in a tautomeric equilibrium with its more stable keto form, 2-phenylquinolin-4(1H)-one. The NMR data presented corresponds to this keto tautomer.

Experimental Protocols

A standardized protocol for acquiring high-quality NMR spectra is crucial for accurate structural analysis. The following methodology is a representative procedure for the characterization of this compound.

1.1. Sample Preparation A sample of approximately 5-10 mg of this compound is dissolved in 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The sample is thoroughly mixed using a vortex mixer to ensure complete dissolution and transferred to a 5 mm NMR tube.

1.2. NMR Data Acquisition Spectra are recorded on a 400 MHz NMR spectrometer.[1]

-

¹H NMR Spectroscopy: Proton NMR spectra are acquired at 400 MHz. Chemical shifts are referenced to the residual solvent peak of DMSO-d₆ at δ 2.50 ppm.[1] Typical acquisition parameters include a spectral width of 16 ppm, 32k data points, a relaxation delay of 1 second, and 16 scans.

-

¹³C NMR Spectroscopy: Carbon-13 NMR spectra are acquired at 100 MHz with proton decoupling.[1] Chemical shifts are referenced to the solvent peak of DMSO-d₆ at δ 39.50 ppm.[1] A spectral width of 240 ppm, 64k data points, a relaxation delay of 2 seconds, and 1024 scans are typically used.

1.3. Data Processing The acquired Free Induction Decays (FIDs) are processed using appropriate NMR software. Standard processing steps include Fourier transformation, phase correction, and baseline correction to yield the final spectra for analysis.

NMR Data Presentation

The following tables summarize the quantitative ¹H and ¹³C NMR data for 2-phenylquinolin-4(1H)-one, the predominant tautomer of this compound, in DMSO-d₆.

Table 1: ¹H NMR Data (400 MHz, DMSO-d₆) [1]

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Proton Assignment |

| 11.72 | s | - | N-H |

| 8.10 | dd | 8.1, 1.1 | H-5 |

| 7.83 | dd | 6.6, 2.9 | H-2', H-6' |

| 7.77 | d | 8.3 | H-8 |

| 7.70 – 7.64 | m | - | H-7 |

| 7.63 – 7.55 | m | - | H-3', H-4', H-5' |

| 7.34 | t | 7.2 | H-6 |

| 6.34 | s | - | H-3 |

s = singlet, d = doublet, t = triplet, dd = doublet of doublets, m = multiplet

Table 2: ¹³C NMR Data (100 MHz, DMSO-d₆) [1]

| Chemical Shift (δ) ppm | Carbon Assignment |

| 176.92 | C-4 (C=O) |

| 149.98 | C-2 |

| 140.50 | C-8a |

| 134.21 | C-1' |

| 131.80 | C-7 |

| 130.44 | C-4' |

| 128.99 | C-3', C-5' |

| 127.41 | C-2', C-6' |

| 124.86 | C-5 |

| 124.71 | C-4a |

| 123.24 | C-6 |

| 118.71 | C-8 |

| 107.32 | C-3 |

Visualization of Relationships and Workflows

Visual diagrams are essential for conceptualizing the relationship between a molecule's structure and its spectral data, as well as the experimental process.

References

Crystal Structure Analysis of 2-Phenylquinolin-4-ol Analogs: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 2-phenylquinolin-4-ol scaffold is a privileged structure in medicinal chemistry, with its analogs exhibiting a wide range of biological activities, including anticancer and antimicrobial properties. A comprehensive understanding of the three-dimensional structure of these compounds is paramount for elucidating structure-activity relationships (SAR) and for the rational design of novel therapeutic agents. This technical guide provides a detailed overview of the crystal structure analysis of this compound analogs, including a summary of crystallographic data, detailed experimental protocols for synthesis and analysis, and visualization of a key signaling pathway and experimental workflows.

Introduction

Quinoline derivatives are a prominent class of heterocyclic compounds found in numerous natural alkaloids and synthetic molecules with significant therapeutic value. Among these, the this compound core has garnered considerable interest due to its versatile biological profile. The tautomeric nature of the 4-hydroxyquinoline moiety, existing in equilibrium with its 4-quinolone form, plays a crucial role in its chemical reactivity and biological interactions. This guide focuses on the crystallographic analysis of this important class of compounds, providing researchers with the foundational knowledge to support their drug discovery and development efforts.

Data Presentation: Crystallographic Data of this compound Analogs

Table 1: Crystal Data and Structure Refinement for 2-Phenylquinolin-3,4-dione [1]

| Parameter | Value |

| Empirical formula | C₁₅H₉NO₂ |

| Formula weight | 235.24 |

| Temperature (K) | 293 |

| Wavelength (Å) | 1.54178 |

| Crystal system | Triclinic |

| Space group | P-1 |

| Unit cell dimensions | |

| a (Å) | 3.822(1) |

| b (Å) | 12.122(2) |

| c (Å) | 13.194(2) |

| α (°) | 115.26(1) |

| β (°) | 91.28(1) |

| γ (°) | 93.45(1) |

| Volume (ų) | 551.1(2) |

| Z | 2 |

| Density (calculated) (Mg/m³) | 1.418 |

| Absorption coefficient (mm⁻¹) | 0.796 |

| F(000) | 244 |

| Data collection and refinement | |

| Theta range for data collection (°) | 4.6 to 66.9 |

| Reflections collected | 1918 |

| Independent reflections | 1836 [R(int) = 0.016] |

| Final R indices [I>2sigma(I)] | R1 = 0.037, wR2 = 0.102 |

| R indices (all data) | R1 = 0.038, wR2 = 0.104 |

Table 2: Crystal Data and Structure Refinement for 4-Phenyl-6-(trifluoromethyl)-3,4-dihydroquinolin-2(1H)-one

| Parameter | Value |

| Empirical formula | C₁₆H₁₂F₃NO |

| Formula weight | 291.27 |

| Crystal system | Monoclinic |

| Space group | P2₁/c |

| Unit cell dimensions | |

| a (Å) | 16.002(3) |

| b (Å) | 5.170(1) |

| c (Å) | 17.733(3) |

| β (°) | 111.11(2) |

| Volume (ų) | 1368.5(3) |

| Z | 4 |

Note: Detailed refinement data for this compound was not provided in the source material.

Experimental Protocols

Synthesis of this compound Analogs

Several classical synthetic methodologies can be employed for the synthesis of the this compound core, with the choice often depending on the availability of starting materials and desired substitution patterns.

A versatile method for the synthesis of 4-hydroxyquinolines involves the condensation of an aniline with a β-ketoester, followed by thermal cyclization.

Materials:

-

Substituted aniline (e.g., 4-chloroaniline)

-

Ethyl benzoylacetate

-

Polyphosphoric acid (PPA) or Dowtherm A

-

Dioxane

-

Sodium carbonate solution

Procedure:

-

A mixture of the substituted aniline (1 equivalent) and ethyl benzoylacetate (1 equivalent) in a suitable solvent such as dioxane is heated under reflux for several hours.[2]

-

The reaction progress is monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is cooled, and the intermediate anilinocrotonate is precipitated or extracted.

-

The intermediate is then added to a high-boiling point solvent like Dowtherm A and heated to approximately 250 °C to induce cyclization.

-

After cooling, the reaction mixture is treated with a suitable solvent to precipitate the crude this compound analog.

-

The crude product is collected by filtration, washed, and purified by recrystallization.

The Friedländer synthesis provides a direct route to quinolines through the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group.

Materials:

-

2-Amino-substituted benzophenone (e.g., 2-amino-5-chlorobenzophenone)

-

Compound with an α-methylene group (e.g., ethyl acetoacetate)

-

Acid or base catalyst (e.g., piperidine or p-toluenesulfonic acid)

-

Ethanol

Procedure:

-

The 2-amino-substituted benzophenone (1 equivalent) and the α-methylene-containing compound (1.1 equivalents) are dissolved in ethanol.

-

A catalytic amount of an acid or base is added to the mixture.

-

The reaction mixture is heated under reflux until the reaction is complete as monitored by TLC.

-

The mixture is cooled, and the precipitated product is collected by filtration.

-

The crude product is washed with a cold solvent and purified by recrystallization.

Single Crystal Growth

Obtaining high-quality single crystals is a critical step for X-ray diffraction analysis. The slow evaporation method is a commonly used technique.

Procedure:

-

Solvent Selection: The purified this compound analog is dissolved in a minimal amount of a suitable solvent or solvent mixture (e.g., ethanol, methanol, ethyl acetate, or a combination thereof) to create a saturated or near-saturated solution. Gentle heating may be applied to aid dissolution.

-

Filtration: The solution is filtered through a syringe filter (e.g., 0.22 µm) into a clean crystallizing dish or vial to remove any particulate matter that could act as nucleation sites.

-

Slow Evaporation: The vessel is loosely covered (e.g., with parafilm containing a few pinholes) to allow for the slow evaporation of the solvent.

-

Incubation: The vessel is placed in a vibration-free environment at a constant temperature.

-

Crystal Harvesting: Once crystals of suitable size and quality have formed, they are carefully harvested from the mother liquor.

Single-Crystal X-ray Diffraction Analysis

This protocol outlines a general procedure for the collection and analysis of single-crystal X-ray diffraction data.

Procedure:

-

Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head.

-

Data Collection: The mounted crystal is placed on a diffractometer equipped with a suitable X-ray source (e.g., Mo Kα or Cu Kα radiation). A full sphere of diffraction data is collected at a controlled temperature (often 100 K or 293 K) using an appropriate data collection strategy (e.g., ω-scans).

-

Data Processing: The collected diffraction images are processed to integrate the reflection intensities and apply corrections for factors such as Lorentz and polarization effects.

-

Structure Solution and Refinement: The crystal structure is solved using direct methods or Patterson methods and then refined by full-matrix least-squares on F². All non-hydrogen atoms are typically refined anisotropically. Hydrogen atoms are often placed in calculated positions and refined using a riding model.

Signaling Pathway and Experimental Workflow Visualizations

Signaling Pathway: Inhibition of Histone Deacetylases (HDACs)

Several 2-phenylquinoline derivatives have been identified as inhibitors of histone deacetylases (HDACs), which are key enzymes in the epigenetic regulation of gene expression. HDAC inhibitors can induce cell cycle arrest and apoptosis in cancer cells.

Caption: Inhibition of HDAC by this compound analogs.

Experimental Workflow: Synthesis and Characterization

The general workflow for the synthesis and structural confirmation of this compound analogs involves several key steps.

Caption: General workflow for synthesis and characterization.

Logical Relationship: Structure-Activity Relationship (SAR) Studies

The crystal structure data is fundamental to understanding the structure-activity relationships of this compound analogs.

Caption: Role of crystal structure in SAR studies.

Conclusion

The crystal structure analysis of this compound analogs provides invaluable information for understanding their chemical properties and biological activities. This technical guide has summarized the available crystallographic data, provided detailed experimental protocols for their synthesis and analysis, and visualized a key signaling pathway and experimental workflows. While a comprehensive comparative crystallographic dataset for a wide range of analogs remains to be compiled, the data and methodologies presented herein offer a solid foundation for researchers in the field of drug discovery to advance their research on this important class of compounds. Further crystallographic studies on a systematic series of analogs are warranted to build a more complete understanding of their structure-activity relationships.

References

A Historical Perspective on the Discovery and Synthesis of Quinolinol Compounds

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The quinoline scaffold, a bicyclic aromatic heterocycle, is a cornerstone of medicinal chemistry and materials science. First isolated from coal tar in 1834 by Friedlieb Ferdinand Runge, its versatile structure has led to the development of a vast array of synthetic methodologies and a multitude of compounds with significant biological and physical properties.[1] This in-depth technical guide provides a comprehensive overview of the historical discovery and the evolution of quinoline synthesis, from the foundational classical methods to the early understanding of the biological activities of its hydroxylated derivatives, the quinolinols.

The Dawn of Quinoline Synthesis: The Classical Era

The late 19th century witnessed a flurry of discoveries that laid the groundwork for quinoline chemistry. These classical named reactions, born out of the burgeoning fields of dye chemistry and natural product synthesis, remain fundamental to the construction of the quinoline core.

The Skraup Synthesis (1880)

Discovered by the Czech chemist Zdenko Hans Skraup, this was one of the first and most iconic methods for the synthesis of quinoline itself.[2][3] The reaction is characterized by the vigorous, acid-catalyzed condensation of an aniline with glycerol, typically in the presence of an oxidizing agent like nitrobenzene.[2][4] The reaction is notoriously exothermic and requires careful control.[2]

Reaction Mechanism

The mechanism of the Skraup synthesis begins with the dehydration of glycerol by sulfuric acid to form the reactive α,β-unsaturated aldehyde, acrolein. This is followed by a Michael-type addition of the aniline to acrolein. The resulting intermediate then undergoes acid-catalyzed cyclization and subsequent dehydration to form a 1,2-dihydroquinoline, which is finally oxidized to the quinoline product.[5]

Detailed Experimental Protocol: The Skraup Synthesis of Quinoline

The following protocol is adapted from historical accounts and should be performed with extreme caution due to the highly exothermic nature of the reaction.

Materials:

-

Aniline

-

Glycerol

-

Concentrated Sulfuric Acid

-

Nitrobenzene (or Arsenic Pentoxide as a milder oxidizing agent)

-

Ferrous sulfate (optional, as a moderator)

Procedure:

-

Preparation of the Reaction Mixture: In a large, robust flask equipped with a reflux condenser and a dropping funnel, a mixture of aniline and glycerol is prepared. Ferrous sulfate can be added at this stage to moderate the reaction.

-

Acid Addition: Concentrated sulfuric acid is added slowly and carefully through the dropping funnel with vigorous stirring. The addition is highly exothermic and the temperature must be controlled.

-

Initiation of Reaction: The mixture is heated cautiously. The reaction is often initiated by the addition of the oxidizing agent, nitrobenzene.

-

Reaction Control: Once initiated, the reaction can become extremely vigorous, often requiring external cooling to prevent it from running out of control. The mixture is typically heated at reflux for several hours after the initial vigorous phase has subsided.

-

Work-up: After cooling, the reaction mixture is diluted with water and made strongly alkaline with sodium hydroxide solution to liberate the quinoline base.

-

Isolation: The quinoline is then isolated by steam distillation. The distillate is extracted with an organic solvent, and the solvent is removed to yield the crude quinoline, which can be further purified by distillation.

Quantitative Data: Skraup Synthesis Yields

The yield of the Skraup synthesis is highly dependent on the specific aniline derivative used. The following table summarizes typical historical yields for a variety of substrates.

| Aniline Derivative | Product | Yield (%) |

| Aniline | Quinoline | 84-91 |

| o-Toluidine | 8-Methylquinoline | 76-82 |

| m-Toluidine | Mixture of 5- and 7-Methylquinoline | 77-83 |

| p-Toluidine | 6-Methylquinoline | 80-86 |

| p-Chloroaniline | 6-Chloroquinoline | 70-76 |

| p-Bromoaniline | 6-Bromoquinoline | 68-73 |

| p-Aminophenol | 6-Hydroxyquinoline | 66-77 |

The Doebner-von Miller Reaction (1881)

A significant modification of the Skraup synthesis, the Doebner-von Miller reaction, was developed shortly after. This method involves the reaction of an aniline with an α,β-unsaturated aldehyde or ketone in the presence of a strong acid, typically hydrochloric acid or sulfuric acid.[6][7] This approach allows for the synthesis of a wider range of substituted quinolines.[6]

Reaction Mechanism

The reaction is believed to proceed through the initial formation of a β-anilinopropionaldehyde or ketone via a Michael addition. This intermediate then undergoes an acid-catalyzed cyclization and dehydration, followed by oxidation to the quinoline product. The aniline itself can act as the oxidizing agent in some cases.

Detailed Experimental Protocol: The Doebner-von Miller Synthesis of 2-Methylquinoline (Quinaldine)

This protocol is a generalized representation of early procedures.

Materials:

-

Aniline

-

Crotonaldehyde (or paraldehyde, which forms crotonaldehyde in situ)

-

Concentrated Hydrochloric Acid or Sulfuric Acid

Procedure:

-

Reaction Setup: Aniline is mixed with the strong acid in a reaction vessel equipped with a reflux condenser.

-

Addition of Aldehyde: Crotonaldehyde is added slowly to the stirred acidic solution of aniline. The reaction is exothermic, and the rate of addition should be controlled.

-

Heating: After the addition is complete, the mixture is heated to reflux for several hours.

-

Work-up: The reaction mixture is cooled and then made alkaline with a concentrated solution of sodium hydroxide.

-

Isolation: The resulting 2-methylquinoline is isolated by steam distillation, followed by extraction of the distillate with an organic solvent and subsequent purification.

Quantitative Data: Doebner-von Miller Synthesis Yields

Historical yields for the Doebner-von Miller reaction vary depending on the substrates and reaction conditions. The original method was often plagued by low yields due to the acid-catalyzed polymerization of the unsaturated carbonyl compound.[8] Later improvements, such as using a biphasic reaction medium, significantly increased the yields.

| Aniline Derivative | α,β-Unsaturated Carbonyl | Product | Reported Yield (%) |

| Aniline | Crotonaldehyde | 2-Methylquinoline | ~70 |

| p-Toluidine | Crotonaldehyde | 2,6-Dimethylquinoline | ~75 |

| p-Anisidine | Crotonaldehyde | 6-Methoxy-2-methylquinoline | Moderate |

| p-Hydroxyaniline | Methyl vinyl ketone | 6-Hydroxy-2,4-dimethylquinoline | 23 |

The Combes Quinoline Synthesis (1888)

Reported by Combes in 1888, this method involves the acid-catalyzed condensation of an aniline with a β-diketone.[9][10] This synthesis is particularly useful for the preparation of 2,4-disubstituted quinolines.[2]

Reaction Mechanism

The reaction begins with the formation of a Schiff base from the aniline and one of the carbonyl groups of the β-diketone. This intermediate then undergoes an acid-catalyzed intramolecular cyclization onto the aromatic ring, followed by dehydration to yield the quinoline product.[9]

Detailed Experimental Protocol: The Combes Synthesis of 2,4-Dimethylquinoline

A generalized historical procedure.

Materials:

-

Aniline

-

Acetylacetone (a β-diketone)

-

Concentrated Sulfuric Acid

Procedure:

-

Condensation: Aniline and acetylacetone are mixed, often without a solvent, and heated. An intermediate enamine is formed.

-

Cyclization: The mixture is then treated with concentrated sulfuric acid, which catalyzes the cyclization. This step is typically exothermic.

-

Heating: The reaction mixture is heated for a period to ensure complete cyclization and dehydration.

-

Work-up: The cooled reaction mixture is poured onto ice and neutralized with a base, such as ammonium hydroxide.

-

Isolation: The precipitated product is collected by filtration, washed, and can be purified by crystallization or distillation.

Quantitative Data: Combes Synthesis Yields

Yields for the Combes synthesis are generally moderate to good, depending on the specific aniline and β-diketone used.

| Aniline Derivative | β-Diketone | Product | Reported Yield (%) |

| Aniline | Acetylacetone | 2,4-Dimethylquinoline | Good |

| m-Chloroaniline | Acetylacetone | 7-Chloro-2,4-dimethylquinoline | Moderate |

| β-Naphthylamine | Acetylacetone | Benzo[g]-2,4-dimethylquinoline | Moderate |

The Friedländer Synthesis (1882)

Discovered by Paul Friedländer in 1882, this synthesis involves the reaction of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group adjacent to a carbonyl group.[11][12] The reaction can be catalyzed by either acid or base.[12]

Reaction Mechanism

The reaction proceeds via an initial aldol condensation between the two carbonyl-containing reactants to form an α,β-unsaturated carbonyl compound. This is followed by the intramolecular formation of a Schiff base between the amino group and the newly formed carbonyl, and subsequent dehydration to yield the quinoline.[11]

Detailed Experimental Protocol: The Friedländer Synthesis of 2-Phenylquinoline

A generalized historical procedure under basic conditions.

Materials:

-

2-Aminobenzaldehyde

-

Acetophenone

-

Sodium hydroxide

-

Ethanol

Procedure:

-

Reaction Setup: 2-Aminobenzaldehyde and acetophenone are dissolved in ethanol.

-

Base Addition: A solution of sodium hydroxide in water or ethanol is added to the mixture.

-

Reaction: The mixture is heated at reflux for several hours. The progress of the reaction can be monitored by the precipitation of the product.

-

Isolation: After cooling, the precipitated 2-phenylquinoline is collected by filtration.

-

Purification: The crude product is washed with water and can be purified by recrystallization from a suitable solvent like ethanol.

Quantitative Data: Friedländer Synthesis Yields

The Friedländer synthesis is known for its efficiency and can provide high yields of polysubstituted quinolines, particularly with modern catalysts.[13] Historical yields were also often quite good.

| 2-Aminoaryl Aldehyde/Ketone | α-Methylene Carbonyl | Product | Reported Yield (%) |

| 2-Aminobenzaldehyde | Acetaldehyde | Quinoline | High |

| 2-Aminobenzaldehyde | Acetone | 2-Methylquinoline | High |

| 2-Aminoacetophenone | Acetophenone | 2,4-Diphenylquinoline | Good |

Early Insights into the Biological Activity of Quinolinols

The discovery of these synthetic methods for the quinoline core coincided with a growing interest in the medicinal properties of natural products, most notably quinine, an alkaloid from the bark of the cinchona tree used to treat malaria.[14] This spurred early investigations into the biological activities of synthetic quinoline derivatives, particularly the quinolinols (hydroxyquinolines).

8-Hydroxyquinoline: An Early Antimicrobial and Chelating Agent

8-Hydroxyquinoline (oxine) emerged as a compound of significant interest. Its synthesis, often achieved through a modification of the Skraup reaction, made it accessible for study. Early research in the late 19th and early 20th centuries revealed its potent antimicrobial properties against a range of bacteria and fungi.

The mechanism of action of 8-hydroxyquinoline was a subject of early investigation. It was discovered that its biological activity was closely linked to its ability to chelate metal ions. This chelation was proposed to either sequester essential metal ions required by microorganisms for their growth and enzymatic function, or to form toxic metal complexes that could interfere with cellular processes.

Conclusion

The late 19th century was a period of profound discovery in quinoline chemistry. The development of robust synthetic methods such as the Skraup, Doebner-von Miller, Combes, and Friedländer syntheses provided the chemical tools necessary to explore this important class of heterocyclic compounds. These early synthetic endeavors, coupled with the quest for synthetic alternatives to natural medicines like quinine, led to the discovery of the potent biological activities of quinolinol compounds. The early recognition of 8-hydroxyquinoline as a metal-chelating antimicrobial agent laid the foundation for the development of a vast array of quinoline-based drugs and demonstrated the power of synthetic chemistry to generate novel bioactive molecules. This historical perspective provides a crucial foundation for modern researchers in the continued exploration and application of quinolinol compounds in drug discovery and development.

References

- 1. Combes Quinoline Synthesis (Chapter 16) - Name Reactions in Organic Synthesis [resolve.cambridge.org]

- 2. iipseries.org [iipseries.org]

- 3. elearning.uniroma1.it [elearning.uniroma1.it]

- 4. Skraup reaction - Wikipedia [en.wikipedia.org]

- 5. m.youtube.com [m.youtube.com]

- 6. synarchive.com [synarchive.com]

- 7. Doebner–Miller reaction - Wikipedia [en.wikipedia.org]

- 8. Recent Advances in Metal-Free Quinoline Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Combes quinoline synthesis - Wikipedia [en.wikipedia.org]

- 10. Combes Quinoline Synthesis [drugfuture.com]

- 11. alfa-chemistry.com [alfa-chemistry.com]

- 12. organicreactions.org [organicreactions.org]

- 13. benchchem.com [benchchem.com]

- 14. globalresearchonline.net [globalresearchonline.net]

Spectroscopic Data Interpretation for 2-Phenylquinolin-4-ol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the spectroscopic data for 2-Phenylquinolin-4-ol, a heterocyclic compound of interest in medicinal chemistry and materials science. The interpretation of its ¹H NMR, ¹³C NMR, Mass Spectrometry, and Infrared spectroscopic data is crucial for its structural elucidation and characterization. This document presents a comprehensive summary of available data, detailed experimental protocols, and a logical workflow for data interpretation.

Spectroscopic Data Summary

The following tables summarize the key quantitative data obtained from the spectroscopic analysis of this compound.

Table 1: ¹H NMR Spectroscopic Data of this compound

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Number of Protons | Assignment |

| 11.72 | s | - | 1H | N-H |

| 8.10 | dd | 8.1, 1.1 | 1H | Ar-H |

| 7.83 | dd | 6.6, 2.9 | 2H | Ar-H |

| 7.77 | d | 8.3 | 1H | Ar-H |

| 7.70 – 7.64 | m | - | 1H | Ar-H |

| 7.63 – 7.55 | m | - | 3H | Ar-H |

| 7.34 | t | 7.2 | 1H | Ar-H |

| 6.34 | s | - | 1H | C-H (quinolinol ring) |

Solvent: DMSO-d₆, Reference: TMS (δ = 0.00 ppm)

Table 2: ¹³C NMR Spectroscopic Data of this compound

| Chemical Shift (δ) ppm | Assignment |

| 176.92 | C=O |

| 149.98 | Ar-C |

| 140.50 | Ar-C |

| 134.21 | Ar-C |

| 131.80 | Ar-C |

| 130.44 | Ar-C |

| 128.99 | Ar-CH |

| 127.41 | Ar-CH |

| 124.86 | Ar-C |

| 124.71 | Ar-CH |

| 123.24 | Ar-CH |

| 118.71 | Ar-C |

| 107.32 | Ar-CH |

Solvent: DMSO-d₆, Reference: DMSO (δ = 39.50 ppm)

Table 3: High-Resolution Mass Spectrometry (HRMS) Data of this compound

| Ion | Calculated m/z | Found m/z |

| [M+H]⁺ | 222.0914 | 222.0917 |

Table 4: Infrared (IR) Spectroscopy Data of this compound

| Wavenumber (cm⁻¹) | Functional Group Assignment |

| Broad, ~3400-2500 | O-H and N-H stretching (tautomeric forms) |

| ~1650-1630 | C=O stretching (in the 4-quinolone tautomer) |

| ~1600-1450 | C=C and C=N stretching (aromatic rings) |

| ~1350-1200 | C-O stretching |

| ~800-700 | C-H bending (out-of-plane) |

Note: The IR data is a general interpretation based on the known structure, as detailed peak assignments were not available in the cited literature.

Experimental Protocols

The following methodologies were reported for the synthesis and spectroscopic characterization of this compound.

2.1 Synthesis of 2-Phenylquinolin-4(1H)-one

A mixture of 1a (0.2 mmol), 2a (0.4 mmol), TEMPO (3 equiv), and KHCO₃ (2 equiv) in DMSO (1 mL) was placed in a test tube. The tube was evacuated and back-filled with oxygen three times (using a balloon). The reaction mixture was then stirred at 120 °C in an oil bath under an oxygen atmosphere. After cooling to room temperature, the solvent was extracted with ethyl acetate and washed with brine. The organic layer was dried over Na₂SO₄, and the solvent was evaporated under reduced pressure. The resulting residue was purified by column chromatography using petroleum ether/ethyl acetate as the eluent to yield pure 2-phenylquinolin-4(1H)-one.[1]

2.2 NMR Spectroscopy